N-methyl-7-Benzothiazolemethanamine

Description

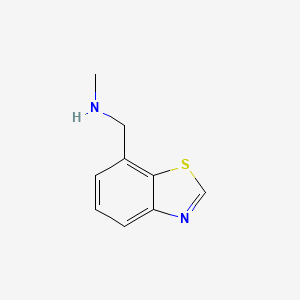

N-methyl-7-Benzothiazolemethanamine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Properties

IUPAC Name |

1-(1,3-benzothiazol-7-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-10-5-7-3-2-4-8-9(7)12-6-11-8/h2-4,6,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMUNFVOJFEFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C(=CC=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-7-Benzothiazolemethanamine typically involves the condensation of 2-aminobenzenethiol with formaldehyde and subsequent methylation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-7-Benzothiazolemethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted benzothiazole derivatives.

Scientific Research Applications

N-methyl-7-Benzothiazolemethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can act as a probe for studying biological processes.

Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-7-Benzothiazolemethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

- 2-Amino-7-benzothiazolemethanamine

- N-methyl-2-benzothiazolemethanamine

- 7-Benzothiazolemethanamine

Comparison: N-methyl-7-Benzothiazolemethanamine is unique due to its specific methylation at the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications.

Biological Activity

N-methyl-7-benzothiazolemethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The N-methyl group plays a crucial role in modulating the compound's interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Interactions : The compound has been shown to inhibit specific protein-protein interactions, particularly those involving heat-shock protein 90 (Hsp90), which is implicated in cancer cell proliferation and survival.

- Cytotoxicity : Research indicates that the incorporation of an N-methyl group significantly influences the conformation of the compound, impacting its cytotoxicity and binding affinity to target proteins.

Case Studies

A notable study focused on the synthesis and evaluation of cyclic peptide analogs containing N-methyl groups. These analogs were designed to assess how the positioning of the N-methyl moiety affects their biological activity. The results demonstrated that:

- Cyclic Peptides with N-Methyl Groups : Enhanced binding affinity to Hsp90 was observed, leading to increased cytotoxic effects against cancer cell lines.

- Conformational Changes : The introduction of the N-methyl group altered the conformational dynamics of the peptides, which directly correlated with their biological efficacy.

Data Table: Biological Activity Overview

Discussion

The findings underscore the importance of structural modifications in enhancing the biological activity of compounds like this compound. The presence of the N-methyl group not only influences binding affinity but also alters conformational stability, which is critical for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.